molecular formula C12H10O5 B13505087 3-(Methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoicacid CAS No. 2785347-14-8

3-(Methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoicacid

Cat. No.: B13505087
CAS No.: 2785347-14-8
M. Wt: 234.20 g/mol
InChI Key: FWXAXKPOVUEERU-UHFFFAOYSA-N
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Description

3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is a compound with a unique structure that includes a methoxycarbonyl group, a prop-2-yn-1-yloxy group, and a benzoic acid core. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology, due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid typically involves the esterification of a benzoic acid derivative with methanol in the presence of a strong acid catalyst, followed by the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Strong acids like sulfuric acid or hydrochloric acid

    Solvents: Organic solvents such as dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.

    Reduction: The prop-2-yn-1-yloxy group can be reduced to form propyl groups.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of propyl-substituted benzoic acids.

    Substitution: Formation of halogenated or nitrated benzoic acids.

Scientific Research Applications

3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of chemical probes and ligands.

    Biology: Used in the study of enzyme interactions and as a component in bioorthogonal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid involves its functional groups interacting with biological targets. The methoxycarbonyl group can participate in esterification reactions, while the prop-2-yn-1-yloxy group can undergo click chemistry reactions with azides. These interactions can modify biological molecules and pathways, making this compound useful in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure but with a benzoyl group instead of a methoxycarbonyl group.

    2-((prop-2-yn-1-yloxy)carbonyl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid core.

Uniqueness

3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to participate in both esterification and click chemistry reactions makes it a versatile tool in scientific research.

Properties

CAS No.

2785347-14-8

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

3-methoxycarbonyl-5-prop-2-ynoxybenzoic acid

InChI

InChI=1S/C12H10O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h1,5-7H,4H2,2H3,(H,13,14)

InChI Key

FWXAXKPOVUEERU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)OCC#C

Origin of Product

United States

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